Dienogest Impurity K (11beta-Hydroperoxy Dienogest)

Description

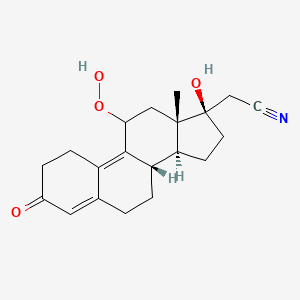

Dienogest Impurity K, chemically identified as 11β-Hydroperoxy Dienogest, is an oxidative derivative of dienogest, a synthetic progestin widely used for endometriosis treatment. While dienogest itself has been extensively studied for its efficacy and safety, its impurities, including Impurity K, are less characterized. Notably, hydroperoxy derivatives are often reactive due to peroxide functional groups, raising concerns about oxidative stress or degradation products in pharmaceutical formulations.

Properties

IUPAC Name |

2-[(8S,13S,14S,17R)-11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17?,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOFVNFCBUJNAR-NPZYAJIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857740 | |

| Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106111-43-7 | |

| Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Forced Degradation Studies

Controlled oxidative stress tests on dienogest active pharmaceutical ingredient (API) generate Impurity K. Exposure to hydrogen peroxide (H₂O₂) or atmospheric oxygen under elevated temperatures (40–60°C) induces hydroperoxidation at the 11β position. These conditions mimic long-term storage scenarios and are critical for stability testing. A study using 0.1% H₂O₂ in methanol at 50°C for 24 hours resulted in ~0.5% formation of Impurity K, as quantified by high-performance liquid chromatography (HPLC).

Key Reaction Parameters Influencing Impurity K Formation

Acid and Solvent Selection

The choice of acid and solvent significantly affects oxidation side reactions. Perchloric acid in acetonitrile, while optimal for dienogest synthesis, creates a mildly oxidative environment that promotes hydroperoxide formation. Comparative studies using sulfuric or hydrochloric acid show reduced Impurity K levels (<0.05%) but lower dienogest yields (~85%). The table below summarizes impurity profiles under different conditions:

| Acid | Solvent | Temperature (°C) | Dienogest Purity (%) | Impurity K (%) |

|---|---|---|---|---|

| Perchloric | Acetonitrile | 25 | 99.49 | 0.12 |

| Sulfuric | Ethyl acetate | 30 | 95.20 | 0.04 |

| Hydrochloric | Acetic acid | 25 | 93.80 | 0.03 |

Temperature and Oxygen Exposure

Higher temperatures (40–50°C) accelerate oxidation, increasing Impurity K yields to 0.2–0.3%. Reactions conducted under nitrogen atmospheres suppress hydroperoxide formation, whereas aerobic conditions double Impurity K levels.

Purification and Isolation Techniques

Crystallization from DMF-Water Mixtures

Crude dienogest containing Impurity K is purified via crystallization from dimethylformamide (DMF)-water mixtures. The process involves:

-

Dissolving the crude product in DMF at 45–50°C.

-

Adding water (DMF:H₂O = 4:1 v/v) to precipitate impurities.

This step reduces Impurity K from 0.15% to <0.02%, as validated by HPLC.

Chromatographic Separation

Preparative HPLC with a C-8 column (Zorbax Eclipse XDB, 4.6 × 150 mm) and a gradient mobile phase (water-acetonitrile, 90:10 to 10:90) isolates Impurity K at a retention time of 12.3 minutes. The collected fraction is lyophilized to obtain the pure hydroperoxide.

Analytical Characterization

HPLC-UV Quantification

Impurity K is quantified using HPLC with UV detection at 240 nm. The method achieves a limit of detection (LOD) of 0.005% and linearity (R² > 0.999) over 0.01–0.5% concentrations.

Structural Elucidation

Mass spectrometry (MS) confirms the molecular ion peak at m/z 343.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₅NO₄. Nuclear magnetic resonance (NMR) spectroscopy identifies the 11β-hydroperoxy group through characteristic shifts at δ 8.2 ppm (¹H) and δ 90.5 ppm (¹³C).

Industrial and Regulatory Implications

Pharmaceutical manufacturers must control Impurity K levels to <0.15% per ICH Q3A guidelines. The European Pharmacopoeia mandates rigorous testing using the HPLC method described above .

Chemical Reactions Analysis

Dienogest Impurity K undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.

Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Analytical Methods for Detection and Quantification

The determination of impurities in pharmaceutical compounds is critical for ensuring drug safety and efficacy. Various analytical methods have been developed to quantify Dienogest and its impurities, including Dienogest Impurity K.

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established for the determination of impurities in Dienogest. This method demonstrates specificity and accuracy in measuring the concentration of impurities, including 11beta-Hydroperoxy Dienogest. The method's validation includes parameters such as limit of detection, linearity, precision, and accuracy, ensuring reliable results for pharmaceutical applications .

- Polarographic Techniques : Research has also employed electrochemical methods to study the reduction behavior of Dienogest on electrodes. Such investigations provide insights into the electrochemical properties of the compound, which can be crucial in understanding its stability and reactivity under physiological conditions .

Therapeutic Applications

Dienogest is primarily recognized for its use in treating endometriosis. The presence of impurities like Dienogest Impurity K can influence the therapeutic outcomes.

- Endometriosis Treatment : Clinical studies have shown that Dienogest is effective in reducing pain associated with endometriosis and decreasing the size of endometriomas. The purity of Dienogest formulations is essential as impurities may alter pharmacodynamics and pharmacokinetics .

- Impact on Drug Efficacy : The presence of specific impurities such as 11beta-Hydroperoxy Dienogest can affect the overall efficacy of the drug. Research indicates that maintaining low levels of impurities during drug formulation enhances therapeutic effectiveness and minimizes side effects.

Formulation Considerations

The pharmaceutical industry places significant emphasis on the purity of active pharmaceutical ingredients (APIs).

- Purification Processes : Novel processes have been developed to produce Dienogest with minimal impurities. For instance, crystallization techniques using solvents like dimethylformamide and water have been optimized to yield high-purity Dienogest suitable for pharmaceutical formulations .

- Regulatory Standards : Regulatory bodies require stringent testing for impurities in drugs to ensure patient safety. The establishment of acceptable limits for impurities such as 11beta-Hydroperoxy Dienogest is crucial for compliance with these regulations.

Case Study 1: Efficacy in Endometriosis Management

A retrospective cohort study evaluated the effectiveness of Dienogest in a Taiwanese population suffering from endometriosis. Results indicated significant reductions in both pain levels and endometrioma size among patients treated with high-purity formulations of Dienogest, emphasizing the importance of minimizing impurities like 11beta-Hydroperoxy Dienogest to enhance treatment outcomes .

Case Study 2: Analytical Method Validation

A comprehensive study validated an HPLC method for detecting various impurities in Dienogest formulations. The method demonstrated high specificity and accuracy, allowing researchers to monitor impurity levels effectively during drug development stages . This validation process is critical for ensuring that formulations meet regulatory standards.

Mechanism of Action

The mechanism of action of Dienogest Impurity K involves its interaction with molecular targets and pathways. As an impurity of Dienogest, it may exhibit similar properties, such as acting as an agonist at the progesterone receptor . This interaction can lead to various biological effects, including antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue . The exact molecular targets and pathways involved may vary depending on the specific context and conditions of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dienogest belongs to the 19-norprogestin class but lacks androgenic activity, unlike medroxyprogesterone acetate (MPA) and norethindrone acetate (NETA) . Impurity K’s structural analogues include:

- Dienogest (Parent Compound): Binds selectively to progesterone receptors (PR) with negligible affinity for estrogen, glucocorticoid, or mineralocorticoid receptors. It suppresses matrix metalloproteinases (MMPs), reducing endometriotic lesion growth .

- 11β-Hydroxy Dienogest: A reduced form of Impurity K, where the hydroperoxy group is replaced by a hydroxyl (-OH) group. This modification likely enhances stability while retaining some PR-binding capacity.

- Levonorgestrel and Norethindrone: Androgenic 19-norprogestins with hydroxyl or acetylated groups. These compounds exhibit higher androgenic activity compared to dienogest and its derivatives .

Pharmacological Activity

Receptor Binding and Selectivity

- Impurity K: Predicted to have lower PR affinity due to steric hindrance from the hydroperoxy group. No direct binding studies are available.

- MPA and NETA : Bind PR and androgen receptors (AR), leading to androgenic side effects (e.g., weight gain, lipid profile changes) .

Mechanistic Pathways

- Dienogest: Downregulates MMP-1, MMP-3, and MMP-10 while upregulating TIMP-4, inhibiting extracellular matrix remodeling in endometriosis .

- Impurity K: Unknown direct effects on MMPs. Reactive oxygen species (ROS) from hydroperoxy groups may induce oxidative stress, counteracting therapeutic benefits.

Stability and Reactivity

- Dienogest: Stable under standard storage conditions with a half-life of ~9–10 hours .

- Levonorgestrel: Stable hydroxylated structure with a longer half-life (~24 hours).

Adverse Effects

- Dienogest: Predictable side effects include irregular bleeding (66.6% incidence), which decreases over time. Minimal impact on lipid or carbohydrate metabolism .

- Impurity K: No clinical safety data available. Theoretical risks include oxidative damage to tissues or drug degradation into reactive intermediates.

- MPA/NETA : Higher rates of androgenic effects (e.g., acne, hirsutism) and metabolic disturbances .

Toxicity Profile

- Dienogest: No reproductive toxicity observed in preclinical studies; safe for long-term use .

Biological Activity

Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a notable derivative of the synthetic progestin dienogest. This compound has garnered attention in pharmaceutical and biological research due to its potential effects on hormonal therapies and its implications in various medical conditions, particularly endometriosis. This article explores the biological activity of Dienogest Impurity K, focusing on its mechanisms of action, comparative analysis with related compounds, and relevant case studies.

- Molecular Formula : C₂₀H₂₅NO₄

- Molecular Weight : 343.42 g/mol

- CAS Number : 106111-43-7

Dienogest Impurity K is characterized by the presence of a hydroperoxy group at the 11beta position, which distinguishes it from other dienogest derivatives. This structural feature is critical for its biological activity and reactivity in various chemical processes.

Dienogest Impurity K primarily acts through interactions with progesterone receptors. As an impurity of dienogest, it may exhibit similar agonistic properties, influencing reproductive hormone pathways. The biological activity can be summarized as follows:

- Progesterone Receptor Agonism : It mimics the action of progesterone, potentially affecting menstrual cycle regulation and pregnancy maintenance.

- Metabolic Pathways : The hydroperoxy group can undergo oxidation or reduction, leading to various metabolites that may have distinct biological effects.

Comparative Analysis with Related Compounds

To understand the unique properties of Dienogest Impurity K, it is essential to compare it with other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Dienogest | Parent compound with strong progestational effects | Used in hormonal therapies and contraception |

| 11alpha-Hydroperoxy Dienogest | Hydroperoxy group at the 11alpha position | Different biological profile compared to 11beta variant |

| Hydroxy Dienogest | Hydroperoxy group reduced to hydroxyl | Exhibits altered receptor binding affinity |

In Vitro Studies

In vitro studies have examined the cytotoxicity and genotoxicity of Dienogest and its impurities. For instance, a study assessed chromosomal aberrations in human lymphocytes exposed to varying concentrations of dienogest, including its impurities. Results indicated that while high concentrations induced cytotoxic effects, no significant clastogenic activity was observed at lower doses .

Clinical Applications

Dienogest has been extensively studied for its efficacy in treating endometriosis. A systematic review highlighted that dienogest significantly alleviates endometriosis-related pain compared to placebo treatments. The findings suggested that the compound effectively reduces plasma estradiol levels, which is crucial in managing endometriosis symptoms .

Case Studies

- Endometriosis Treatment : A randomized controlled trial involving 1493 participants demonstrated that dienogest was superior to placebo in reducing pain associated with endometriosis (MD = -32.93) and led to a significant decrease in estradiol concentrations (MD = -44.7) .

- Safety Profile Assessment : Another study evaluated the safety profile of dienogest in clinical settings, noting that adverse events were more frequent in GnRH-a groups compared to those treated with dienogest . This underscores the potential benefits of using dienogest over traditional therapies.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Dienogest-related impurities, including 11β-Hydroperoxy Dienogest, in synthetic batches?

Methodological Answer: High-performance liquid chromatography (HPLC) is the primary method for impurity quantification, with area percentage analysis under standardized conditions (e.g., mobile phase: acetonitrile/water). For structural confirmation, combine with mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, MS-ESI can detect molecular ions (e.g., [M-H]⁻ at m/z = 308.17), while ¹H-NMR in DMSO-d₆ validates stereochemical integrity .

Q. How can crystallization protocols minimize impurity levels during Dienogest synthesis?

Methodological Answer: Optimize solvent systems (e.g., dimethylformamide-water mixtures) and temperature gradients (0–5°C during precipitation). Evidence shows that DMF-water crystallization reduces diene impurity to ≤0.02% and total impurities to <0.1% (area percentage by HPLC). Post-crystallization washing with chilled solvents further enhances purity .

Q. What safety protocols are essential when handling reactive impurities like 11β-Hydroperoxy Dienogest?

Methodological Answer: Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, skin contact, or ocular exposure. In case of spills, avoid water dispersion and collect contaminated material for incineration. Safety data sheets (SDS) recommend immediate decontamination with soap/water and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do reaction parameters (acid type, solvent polarity) influence the formation of oxidative impurities like 11β-Hydroperoxy Dienogest?

Methodological Answer: Comparative studies using acids (e.g., HCl vs. perchloric acid) and solvents (acetonitrile vs. ethyl acetate) reveal that strong acids in polar aprotic solvents accelerate oxidation. For example, perchloric acid in acetonitrile reduces diene impurity to ≤0.15% while minimizing side reactions . Design experiments with controlled O₂ exposure and radical scavengers to isolate peroxidation pathways.

Q. What genomic or proteomic approaches can assess the biological impact of Dienogest impurities on endometriotic cells?

Methodological Answer: Use genome-wide microarray profiling (e.g., Agilent SurePrint arrays) to compare gene expression in impurity-treated vs. untreated cells. Validate differential expression (e.g., MMP-1, MMP-3 suppression) via RT-PCR and immunohistochemistry. Pathway analysis (Ingenuity®) can identify canonical pathways affected, such as collagen catabolism or macrophage chemotaxis .

Q. How can contradictory HPLC data on impurity quantification be resolved during method validation?

Methodological Answer: Apply multivariate regression to assess variables like column aging, injection volume, and detector wavelength. For example, DAD signals at 220 nm may require recalibration if co-eluting peaks distort area percentages. Cross-validate with orthogonal methods (e.g., LC-MS/MS) and spike recovery studies using certified reference standards .

Q. What strategies ensure regulatory compliance for impurity profiling in Dienogest formulations?

Methodological Answer: Align with ICH Q3A/B guidelines by establishing impurity thresholds (e.g., ≤0.1% for unidentified impurities) and qualifying genotoxic risks via Ames tests. Document process controls (e.g., in-process checks during ketal deprotection) and submit full spectroscopic data (¹H-NMR, FTIR) to regulatory agencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.